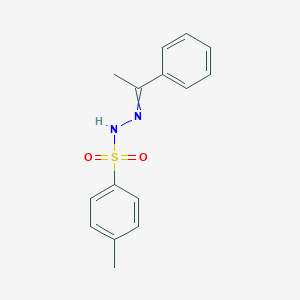

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide

説明

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide: is a chemical compound known for its versatile applications in scientific research. It is also referred to as acetophenone p-toluenesulfonylhydrazone. This compound is characterized by its molecular formula C15H16N2O2S and a molecular weight of 288.36 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide typically involves the reaction of acetophenone with p-toluenesulfonylhydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a hydrazone intermediate, which is then converted to the final product through a condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .

化学反応の分析

Types of Reactions

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

科学的研究の応用

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .

類似化合物との比較

Similar Compounds

- Acetophenone p-toluenesulfonylhydrazone

- Benzenesulfonic acid, 4-methyl-, (1-phenylethylidene)hydrazide

- 4-methyl-N-(1-phenylethylideneamino)benzenesulfonohydrazide

Uniqueness

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry.

生物活性

Overview

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide, also known as acetophenone p-toluenesulfonylhydrazone, is a sulfonamide compound with significant biological activity. It has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H16N2O2S

- Molecular Weight : 288.36 g/mol

The compound is synthesized through the reaction of acetophenone with p-toluenesulfonylhydrazine under acidic conditions, forming a hydrazone intermediate that is further processed to yield the final product.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. By binding to the active site of CA IX, this compound effectively reduces its catalytic activity, leading to decreased tumor cell proliferation and enhanced apoptosis .

Target Enzyme: Carbonic Anhydrase IX

- Role in Cancer : CA IX is involved in maintaining pH levels in tumor microenvironments, facilitating cancer cell survival and growth.

- Inhibition Effects : Inhibition of CA IX can disrupt acid-base balance within tumors, potentially sensitizing them to chemotherapy and improving treatment outcomes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Apoptosis Induction : Research indicates that treatment with this compound leads to increased rates of apoptosis in cancer cells, suggesting a promising therapeutic avenue for drug development .

Enzyme Inhibition Studies

The compound's ability to inhibit CA IX has been quantitatively assessed:

- IC50 Values : Studies report IC50 values indicating effective inhibition at low concentrations, underscoring its potential as a selective inhibitor for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Acetophenone p-toluenesulfonylhydrazone | Structure | Moderate CA IX inhibition | Precursor to the target compound |

| Benzenesulfonic acid derivatives | Structure | Varies | Related sulfonamide compounds with different activities |

| 4-methyl-N-(1-phenylethylideneamino)benzenesulfonohydrazide | Structure | Anticancer properties | Structural analog with similar activity |

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells following treatment.

- Prostate Cancer Research : In another study focusing on prostate cancer cell lines, the compound demonstrated significant inhibition of cell migration and invasion, suggesting its potential role in preventing metastasis.

特性

IUPAC Name |

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXFDFCKBMCLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298916 | |

| Record name | 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4545-21-5 | |

| Record name | 4-Methylbenzenesulfonic acid 2-(1-phenylethylidene)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4545-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 126912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Acetophenone tosylhydrazone in the formation of Acetophenone azine?

A1: Acetophenone tosylhydrazone acts as a reactant in the formation of Acetophenone azine. Research suggests that when Acetophenone tosylhydrazone reacts with potassium tert-butoxide, it forms an intermediate compound: 4-Methyl-N-(1-phenylethyl)-N′-(1-phenylethylidene)benzenesulfonohydrazide. [] This intermediate then undergoes a carbene insertion reaction with another molecule of Acetophenone tosylhydrazone, ultimately leading to the formation of Acetophenone azine. [] DFT calculations support this mechanism, demonstrating the energy barriers involved in these reactions. []

Q2: Is there evidence of the sulfur atom in Acetophenone tosylhydrazone influencing the reactivity of nearby double bonds?

A2: While the provided research doesn't directly investigate this question with Acetophenone tosylhydrazone, a related study sheds light on the potential influence of the sulfur atom. [] Researchers found that in compounds like allyl benzyl sulfide and phenyl vinyl sulfide, the sulfur atom's 3d orbitals can activate adjacent double bonds. [] This activation was observed through reactions with diazomethane and in reactions with allyl benzyl sulfide under specific conditions (sodium methoxide, 150 °C). [] This evidence suggests that the sulfur atom in similar compounds like Acetophenone tosylhydrazone might also influence the reactivity of nearby double bonds, but further research is needed to confirm this.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。